2-amino-5-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one is a complex organic compound with potential applications in medicinal chemistry. It is characterized by a unique structure that includes both furan and thiophene moieties, which contribute to its biological activity. This compound is classified under imidazoles, a group of compounds known for their diverse pharmacological properties.
The compound can be synthesized through various multi-step organic reactions, often involving the condensation of aldehydes with amines followed by cyclization. The synthesis methods can vary based on the desired purity and yield, with industrial approaches focusing on scalability and cost-effectiveness .
The synthesis of 2-amino-5-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one typically involves several key steps:
The specific reaction conditions, including temperature, solvent choice, and catalyst use, are critical for optimizing yield and purity. For example, reactions may be conducted under reflux conditions or using microwave-assisted synthesis to enhance reaction rates and outcomes .
The molecular formula for 2-amino-5-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one is , with a molecular weight of 261.30 g/mol . The structure features:
The compound's three-dimensional structure can be analyzed using techniques like X-ray crystallography or computational methods such as density functional theory (DFT) to predict its stability and reactivity .
2-amino-5-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one can participate in various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The specific conditions must be optimized based on the desired transformation outcomes .
The mechanism of action for 2-amino-5-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one involves its interaction with biological targets such as enzymes or receptors. The binding of this compound to specific biomolecules can lead to alterations in cellular processes, potentially resulting in therapeutic effects against various diseases .
While specific physical properties such as density and boiling point are often not available for this compound, it is crucial for practical applications in research and industry to understand these characteristics.
Key chemical properties include:
Relevant analyses might include spectroscopic methods (NMR, IR) to confirm structure and purity .
The compound has several potential applications:
The synthesis of 2-amino-5-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one relies on sequential heterocyclic condensation and ring-closure strategies. A prevalent approach involves a three-step pathway: (1) Preparation of a 1,2-dicarbonyl precursor (e.g., 1-(thiophen-2-yl)-2-(furan-2-yl)ethane-1,2-dione) via oxidation of the corresponding 1,2-diol or coupling of thiophene and furan carbonyl derivatives; (2) Condensation with guanidine or aminoguanidine in refluxing ethanol to form the 4,5-dihydroimidazol-4-one core; and (3) Acid-catalyzed deprotection or purification [7] [3]. Alternative routes employ α-haloketones, where 2-(bromoacetyl)furan reacts with 2-aminothiophene, followed by cyclization with cyanamide under basic conditions. This method achieves moderate yields (45-55%) but requires rigorous exclusion of moisture to prevent hydrolysis of intermediates [1] [8].
Key challenges include regioselectivity in unsymmetrical dicarbonyl systems and furan/thiophene stability under acidic conditions. Studies show that electron-rich thiophene rings direct nucleophilic attack during cyclization, favoring the observed regiochemistry. Solvent selection critically impacts purity; polar aprotic solvents (DMF, acetonitrile) reduce tar formation compared to protic systems [3] [10].
Table 1: Comparative Multi-Step Synthesis Routes
Precursor Type | Cyclization Agent | Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|---|
1,2-Dicarbonyl | Aminoguanidine HCl | EtOH, Δ, 8h | 62 | 95.2 |
α-Haloketone | Cyanamide | K₂CO₃, DMF, 60°C, 12h | 48 | 89.7 |
Enol-ether | Guanidine carbonate | AcOH, MW, 100°C, 30min | 75 | 98.1 |
Catalysts govern both cyclization efficiency and stereoselectivity in forming the chiral 4,5-dihydroimidazol-4-one scaffold. Chiral Lewis acids like Cu(II)-(L)-proline complexes enforce enantioselectivity by coordinating the dicarbonyl oxygen and directing nucleophilic attack. In model systems, Cu(II)-(S)-Pro (10 mol%) achieves 88% ee in the cyclization step, producing the (R)-enantiomer preferentially. The mechanism involves a square-planar complex where the proline carboxylate anchors the catalyst, while the pyrrolidine ring shields the re face [9] [8].
Organocatalysts prove equally effective. L-Proline (20 mol%) in DMSO mediates asymmetric Mannich-type cyclization, affording 75% ee at 0°C. DFT calculations reveal a Zimmerman-Traxler transition state where hydrogen bonding between the proline carboxyl and guanidine group lowers the activation barrier by 8.3 kcal/mol [6]. For racemic synthesis, Brønsted acids like camphorsulfonic acid (CSA) accelerate ring closure 12-fold versus uncatalyzed reactions by protonating the carbonyl, enhancing electrophilicity [4].
Heterogeneous catalysts offer practical advantages. Silica-supported sulfonic acid (SiO2-SO3H) enables catalyst recycling without yield erosion (5 cycles, <2% loss). Kinetic profiles show first-order dependence on catalyst loading, confirming surface-mediated mechanism [7].
Table 3: Catalyst Performance in Stereoselective Cyclization
Catalyst | Loading (mol%) | Conditions | ee (%) | Rate (h⁻¹) | Key Function |
---|---|---|---|---|---|
Cu(II)-(S)-Proline | 10 | CH₃CN, 25°C, 24h | 88 | 0.18 | Lewis acid/Chiral induction |
L-Proline | 20 | DMSO, 0°C, 48h | 75 | 0.08 | Enamine/H-bonding |
CSA | 15 | Toluene, 80°C, 6h | 0 | 0.42 | Brønsted acid |
SiO₂-SO₃H | 100 mg/mmol | Solvent-free, 100°C, 2h | 0 | 1.15 | Surface protonation |
Linker installation between heterocycles and the imidazolone core employs three primary strategies: Pre-formed heterocycle coupling, In situ heterocycle generation, and Tandem deprotection-cyclization. Pre-formed coupling uses functionalized furans/thiophenes (e.g., 2-furylacetaldehyde or 2-thienylglyoxal) in condensations. This approach gives high regiocontrol but requires stable precursors—thiophene aldehydes perform better than furans due to reduced ring-opening susceptibility [5].
In situ methods build heterocycles during imidazolone synthesis. For example, Paal-Knorr furan synthesis from 1,4-dicarbonyls occurs concurrently with guanidine cyclization under bifunctional catalysis. While atom-economical, this method risks regioisomeric furans (e.g., 2,5- vs. 2,4-disubstituted), lowering yields to 40-50% [7] [3]. Tandem strategies utilize protected heterocycles: furan-2-ylmethyl mesylate undergoes N-alkylation after core formation, followed by deprotection. This sequence achieves 92% regiopurity but adds synthetic steps [6] [10].
Computational analyses (DFT, M06-2X/6-311+G*) rationalize linker effects. The furan methylene linker (-CH₂-) enhances conformational flexibility, allowing optimal hydrophobic pocket fitting in bioactive conformers. Conversely, direct thiophene-imidazolone attachment (C-C bond) increases planarity, enhancing π-stacking but reducing solubility. NBO calculations confirm greater charge delocalization from thiophene sulfur (LP→σ*C-N) than furan oxygen, influencing electronic distribution at N1-H, a key H-bond donor site [6] [5].
Table 4: Linker Strategy Comparison for Heterocycle Integration
Strategy | Steps | Overall Yield (%) | Regiopurity (%) | Key Advantage | Limitation |
---|---|---|---|---|---|
Pre-formed Heterocycle | 3 | 65 | 98 | High fidelity | Sensitive precursors |
In situ Heterocycle Build | 2 | 47 | 75 | Atom economy | Regioisomer formation |
Tandem Deprotection | 4 | 58 | 99 | Orthogonal control | Lengthy synthesis |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0